Findy
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Overview
Description
Findy is a folding intermediate-selective inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). It is known for its ability to inhibit Ser97 autophosphorylation with an IC50 value of 35 μM
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Findy involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as preparative liquid chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Findy undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .
Scientific Research Applications
Findy has a wide range of scientific research applications, including:
Mechanism of Action
Findy exerts its effects by selectively inhibiting the autophosphorylation of Ser97 in DYRK1A. This inhibition disrupts the kinase activity of DYRK1A, which plays a crucial role in various cellular processes, including cell division, differentiation, and survival. The molecular targets of this compound include the active site of DYRK1A, where it binds and prevents phosphorylation events .
Comparison with Similar Compounds
Findy can be compared with other DYRK1A inhibitors, such as:
Harmine: Another DYRK1A inhibitor with different selectivity and potency profiles.
Leucettine L41: A potent inhibitor of DYRK1A with distinct chemical properties.
INDY: A selective inhibitor of DYRK1A with a different mechanism of action.
This compound’s uniqueness lies in its selective inhibition of the folding intermediate of DYRK1A, which distinguishes it from other inhibitors that may target different stages or forms of the kinase .
Properties
Molecular Formula |
C16H17NO2S2Si |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-methoxy-3-(2-trimethylsilylethynyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO2S2Si/c1-19-13-6-5-11(9-12(13)7-8-22(2,3)4)10-14-15(18)17-16(20)21-14/h5-6,9-10H,1-4H3,(H,17,18,20)/b14-10- |
InChI Key |
JHFDWHHUUUMRLK-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)C#C[Si](C)(C)C |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)C#C[Si](C)(C)C |
Origin of Product |
United States |
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